Quingestanol acetate
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Overview
Description
Quingestanol acetate is a synthetic progestogen, a type of hormone that mimics the effects of the natural hormone progesterone. It is known for its use in hormonal contraceptives and has been marketed under various brand names such as Demovis and Pilomin . This compound is a derivative of norethisterone and is characterized by its unique chemical structure, which includes a cyclopentyl enol ether group attached at the C3 position and an acetate ester at the C17β position .
Preparation Methods
The synthesis of quingestanol acetate involves several steps, starting from norethisterone. The key steps include:
Cyclopentyl Enol Ether Formation: Norethisterone is reacted with cyclopentyl alcohol in the presence of an acid catalyst to form the cyclopentyl enol ether at the C3 position.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Quingestanol acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield quingestanol.
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Common reagents used in these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Quingestanol acetate has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the reactivity of progestogens and their derivatives.
Biology: this compound is used to investigate the effects of synthetic progestogens on biological systems, particularly in reproductive biology.
Mechanism of Action
Quingestanol acetate exerts its effects by acting as an agonist of the progesterone receptor, the biological target of natural progestogens like progesterone. Upon binding to the receptor, it modulates the expression of target genes involved in the regulation of the menstrual cycle and maintenance of pregnancy . It also has weak androgenic and estrogenic activity, contributing to its overall hormonal effects .
Comparison with Similar Compounds
Quingestanol acetate is similar to other synthetic progestogens such as norethisterone acetate, ethynodiol diacetate, lynestrenol, and norethynodrel . its unique chemical structure, particularly the cyclopentyl enol ether group, distinguishes it from these compounds. This structural difference influences its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific therapeutic applications .
Properties
CAS No. |
3000-39-3 |
---|---|
Molecular Formula |
C27H36O3 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C27H36O3/c1-4-27(30-18(2)28)16-14-25-24-11-9-19-17-21(29-20-7-5-6-8-20)10-12-22(19)23(24)13-15-26(25,27)3/h1,9,17,20,22-25H,5-8,10-16H2,2-3H3/t22-,23+,24+,25-,26-,27-/m0/s1 |
InChI Key |
FLGJKPPXEKYCBY-AKCFYGDASA-N |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC(=C4)OC5CCCC5)C)C#C |
SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=C4)OC5CCCC5)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=C4)OC5CCCC5)C)C#C |
Appearance |
Solid powder |
3000-39-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Quingestanol acetate ; W 4540; W-4540; W4540. |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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